molecular formula C9H8BrF2N B15093530 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline

7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15093530
M. Wt: 248.07 g/mol
InChI Key: HQQJDBLDWRWPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8BrF2N It is a derivative of tetrahydroisoquinoline, featuring bromine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine and fluorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms can enhance its stability and influence its interactions with other molecules, making it valuable for various research applications .

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline

InChI

InChI=1S/C9H8BrF2N/c10-7-1-2-8-6(3-7)4-13-5-9(8,11)12/h1-3,13H,4-5H2

InChI Key

HQQJDBLDWRWPHV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(CN1)(F)F

Origin of Product

United States

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